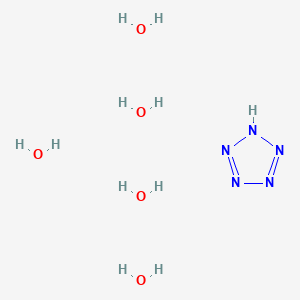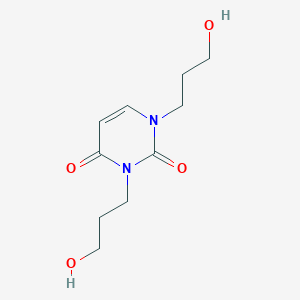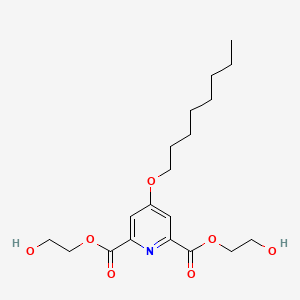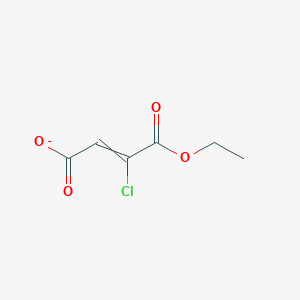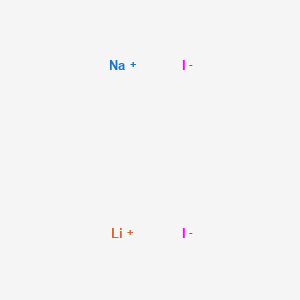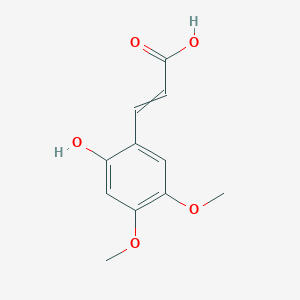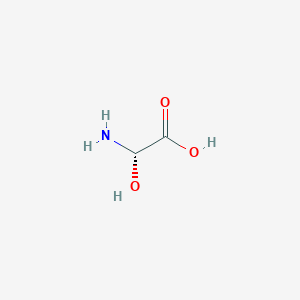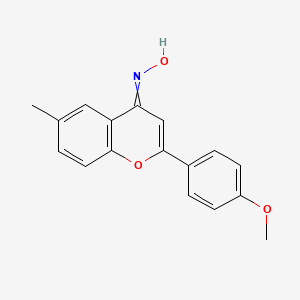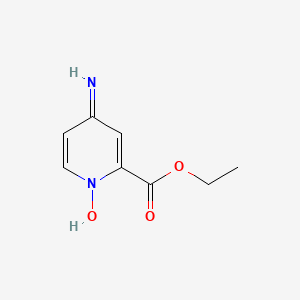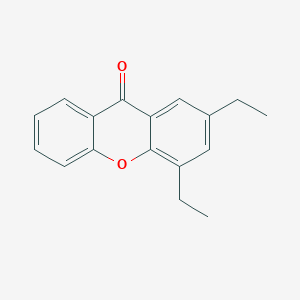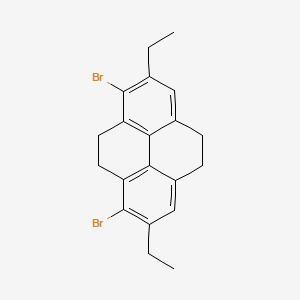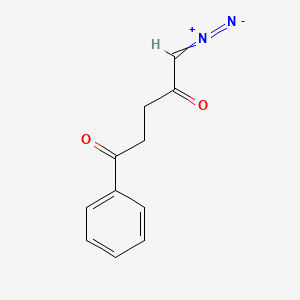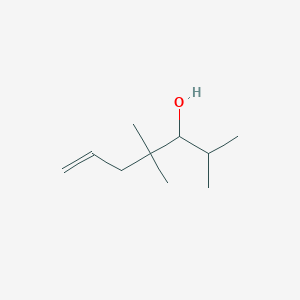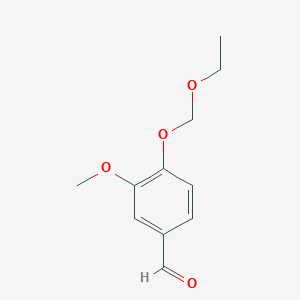
4-(Ethoxymethoxy)-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxymethoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O4 It is a benzaldehyde derivative, characterized by the presence of ethoxymethoxy and methoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethoxy)-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another method includes the alkoxymercuration-demercuration of an alkene, which converts an alkene into an ether .
Industrial Production Methods
Industrial production of ethers, including compounds like this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to form alkenes .
化学反応の分析
Types of Reactions
4-(Ethoxymethoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxy and ethoxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOCH2CH3) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(Ethoxymethoxy)-3-methoxybenzoic acid.
Reduction: 4-(Ethoxymethoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-(Ethoxymethoxy)-3-methoxybenzaldehyde is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It acts as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 4-(Ethoxymethoxy)-3-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The methoxy and ethoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
類似化合物との比較
Similar Compounds
4-Methoxybenzaldehyde: Lacks the ethoxymethoxy group, making it less sterically hindered.
3-Methoxybenzaldehyde: Lacks the ethoxymethoxy group, resulting in different reactivity.
4-(Ethoxymethoxy)phenylboronic acid: Contains a boronic acid group instead of an aldehyde group.
Uniqueness
4-(Ethoxymethoxy)-3-methoxybenzaldehyde is unique due to the presence of both methoxy and ethoxymethoxy groups, which influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
特性
CAS番号 |
128837-27-4 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
4-(ethoxymethoxy)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-3-14-8-15-10-5-4-9(7-12)6-11(10)13-2/h4-7H,3,8H2,1-2H3 |
InChIキー |
KAYPSBSKABKCJI-UHFFFAOYSA-N |
正規SMILES |
CCOCOC1=C(C=C(C=C1)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


